molecular formula C5H11NO B180154 1-Amino-2-methylbut-3-en-2-ol CAS No. 15158-22-2

1-Amino-2-methylbut-3-en-2-ol

Cat. No. B180154
CAS RN: 15158-22-2
M. Wt: 101.15 g/mol
InChI Key: HIZLKTYBQGWVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-methylbut-3-en-2-ol, also known as AMB, is a compound that has been studied extensively in the scientific community due to its potential applications in various fields. AMB is a versatile compound that can be used in the synthesis of a variety of molecules, including pharmaceuticals, food additives, and fragrances. Additionally, AMB has been studied for its potential use in the treatment of various diseases, including cancer.

Detailed Synthesis Method

Starting Materials
Acrolein, 2-methyl-2-butene, Ammonia, Hydrogen gas, Palladium catalyst, Sodium borohydride, Methanol

Reaction
Step 1: Acrolein is reacted with 2-methyl-2-butene in the presence of a palladium catalyst and hydrogen gas to yield 3-hydroxy-2-methylbutanal, Step 2: The resulting aldehyde is reduced to the corresponding alcohol using sodium borohydride as the reducing agent, Step 3: The alcohol is then treated with ammonia in methanol to yield the target compound, 1-Amino-2-methylbut-3-en-2-ol

Scientific Research Applications

1-Amino-2-methylbut-3-en-2-ol has been studied extensively in the scientific community due to its potential applications in various fields. For example, 1-Amino-2-methylbut-3-en-2-ol has been studied for its potential use in the treatment of various diseases, including cancer. Additionally, 1-Amino-2-methylbut-3-en-2-ol has been studied for its potential use in the synthesis of various molecules, including pharmaceuticals, food additives, and fragrances.

Mechanism Of Action

The mechanism of action of 1-Amino-2-methylbut-3-en-2-ol is not yet fully understood. However, it is believed that 1-Amino-2-methylbut-3-en-2-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 1-Amino-2-methylbut-3-en-2-ol may reduce inflammation and potentially have a therapeutic effect.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Amino-2-methylbut-3-en-2-ol are not yet fully understood. However, it is believed that 1-Amino-2-methylbut-3-en-2-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 1-Amino-2-methylbut-3-en-2-ol may reduce inflammation and potentially have a therapeutic effect. Additionally, 1-Amino-2-methylbut-3-en-2-ol may also act as an antioxidant, which may help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Amino-2-methylbut-3-en-2-ol in laboratory experiments include its low cost and availability, as well as its high reactivity. Additionally, 1-Amino-2-methylbut-3-en-2-ol is relatively easy to synthesize, making it ideal for use in laboratory experiments. However, there are some limitations to using 1-Amino-2-methylbut-3-en-2-ol in laboratory experiments. For example, 1-Amino-2-methylbut-3-en-2-ol is highly volatile, making it difficult to store for long periods of time. Additionally, 1-Amino-2-methylbut-3-en-2-ol is highly reactive, making it difficult to handle safely in the laboratory.

Future Directions

The potential future directions for 1-Amino-2-methylbut-3-en-2-ol include further research into its potential therapeutic applications, as well as its potential use in the synthesis of various molecules. Additionally, further research into the biochemical and physiological effects of 1-Amino-2-methylbut-3-en-2-ol may lead to a better understanding of its mechanism of action. Furthermore, further research into the synthesis methods of 1-Amino-2-methylbut-3-en-2-ol may lead to more efficient and cost-effective production methods. Finally, further research into the safety and toxicity of 1-Amino-2-methylbut-3-en-2-ol may lead to the development of new and improved safety protocols for laboratory experiments.

properties

IUPAC Name

1-amino-2-methylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-5(2,7)4-6/h3,7H,1,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZLKTYBQGWVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methylbut-3-en-2-ol

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